Cas no 2138367-50-5 (6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile)
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile
- EN300-1067163
- 2138367-50-5
-
- Inchi: 1S/C14H9FN2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-16)14(15)17-13/h2-8H,1H2
- InChI Key: NCNUCEBTBMNMIR-UHFFFAOYSA-N
- SMILES: FC1=C(C#N)C=CC(C2C=CC(C=C)=CC=2)=N1
Computed Properties
- Exact Mass: 224.07497646g/mol
- Monoisotopic Mass: 224.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 36.7Ų
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067163-0.05g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 0.05g |
$780.0 | 2023-10-28 | |
| Enamine | EN300-1067163-0.1g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 0.1g |
$817.0 | 2023-10-28 | |
| Enamine | EN300-1067163-0.25g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 0.25g |
$855.0 | 2023-10-28 | |
| Enamine | EN300-1067163-0.5g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 0.5g |
$891.0 | 2023-10-28 | |
| Enamine | EN300-1067163-1.0g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 1g |
$928.0 | 2023-06-10 | ||
| Enamine | EN300-1067163-2.5g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 2.5g |
$1819.0 | 2023-10-28 | |
| Enamine | EN300-1067163-5.0g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 5g |
$2692.0 | 2023-06-10 | ||
| Enamine | EN300-1067163-10.0g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 10g |
$3992.0 | 2023-06-10 | ||
| Enamine | EN300-1067163-1g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 1g |
$928.0 | 2023-10-28 | |
| Enamine | EN300-1067163-5g |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile |
2138367-50-5 | 95% | 5g |
$2692.0 | 2023-10-28 |
6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 6-(4-ethenylphenyl)-2-fluoropyridine-3-carbonitrile
Introduction to 6-(4-Ethenylphenyl)-2-Fluoropyridine-3-Carbonitrile (CAS No. 2138367-50-5)
6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile (CAS No. 2138367-50-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its aromatic pyridine ring, a fluorine substituent, and an ethenylphenyl group, which collectively contribute to its chemical stability and biological activity.
The molecular formula of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile is C15H10FN2, and its molecular weight is approximately 247.25 g/mol. The presence of the fluorine atom and the ethenylphenyl group imparts specific electronic and steric effects that can influence the compound's interactions with biological targets, making it a valuable candidate for drug discovery and development.
Recent studies have explored the potential of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate specific neurotransmitter systems, potentially offering neuroprotective benefits. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile exhibits potent activity against beta-amyloid aggregation, a key pathological feature of Alzheimer's disease.
In addition to its neuroprotective properties, 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those involved in breast and lung cancers. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. A recent paper in Cancer Research highlighted the ability of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile to induce apoptosis in breast cancer cells by targeting the PI3K/AKT signaling pathway.
The pharmacokinetic properties of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile have been extensively studied to assess its suitability for clinical applications. Data from animal models suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for developing effective therapeutic agents. Furthermore, preliminary toxicology studies have not revealed any significant adverse effects at therapeutic doses, indicating a favorable safety profile.
In terms of synthetic chemistry, the preparation of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile involves several well-established reactions. One common synthetic route involves the coupling of 4-vinylaniline with 2-fluoro-3-cyanopyridine using palladium-catalyzed cross-coupling reactions. This method provides high yields and purity, making it suitable for large-scale production. The robustness of this synthetic pathway has been validated through multiple independent syntheses reported in the literature.
The potential applications of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile extend beyond traditional pharmaceuticals. In materials science, this compound has been explored for its use in organic electronics due to its electronic properties and stability under various conditions. For example, a study published in Advanced Materials in 2020 demonstrated that derivatives of 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile can be used as efficient electron transport materials in organic photovoltaic devices.
In conclusion, 6-(4-Ethenylphenyl)-2-fluoropyridine-3-carbonitrile (CAS No. 2138367-50-5) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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